Gamma-secretase modulators

Description

Properties

IUPAC Name |

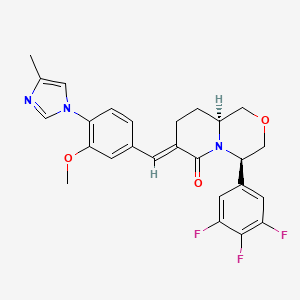

(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNYOQKVZQVBLC-RTCGXNAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647302 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937812-80-1 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Gamma-Secretase Modulation: An In-depth Technical Guide to Early Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of gamma-secretase modulators (GSMs) represents a pivotal shift in the therapeutic strategy for Alzheimer's disease, moving from broad inhibition of the gamma-secretase enzyme to a more nuanced modulation of its activity. Early research in this field was spurred by the observation that certain non-steroidal anti-inflammatory drugs (NSAIDs) could selectively reduce the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide, a key player in the amyloid cascade hypothesis. This guide provides a comprehensive technical overview of the early development of GSMs, detailing the foundational experimental protocols, summarizing key quantitative data, and visualizing the critical biological pathways and experimental workflows.

Introduction: The Shift from Inhibition to Modulation

The gamma-secretase complex, an intramembrane aspartyl protease, is responsible for the final cleavage of the amyloid precursor protein (APP), generating various amyloid-beta (Aβ) peptides.[1] Initial therapeutic strategies focused on gamma-secretase inhibitors (GSIs) to halt Aβ production. However, these inhibitors demonstrated significant toxicity in clinical trials, largely due to their indiscriminate inhibition of the processing of other essential substrates, most notably Notch.[2] This led to the exploration of a more refined approach: gamma-secretase modulation. GSMs aim to allosterically modulate the enzyme's activity to favor the production of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37, at the expense of the highly pathogenic Aβ42, without affecting the overall activity of the enzyme on other substrates like Notch.[3][4]

The First Generation: NSAID-Derived this compound

The discovery that a subset of NSAIDs could selectively lower Aβ42 production, independent of their cyclooxygenase (COX) activity, marked the beginning of the GSM era.[2][5] Compounds like ibuprofen, indomethacin, and sulindac sulfide were among the first identified to possess this modulatory effect.[5] However, these first-generation GSMs were characterized by low potency and poor brain penetration, which ultimately limited their clinical efficacy, as exemplified by the phase 3 clinical trial failure of tarenflurbil (R-flurbiprofen).[6][7]

Quantitative Data: In Vitro Potency of First-Generation GSMs

The in vitro potency of these early GSMs was typically assessed by their ability to reduce Aβ42 levels in cell-based assays. The half-maximal inhibitory concentration (IC50) for Aβ42 reduction was a key parameter for comparison.

| Compound | Cell Line | Aβ42 IC50 (µM) | Reference |

| Ibuprofen | H4 (APP695NL) | ~200 | [8] |

| Sulindac Sulfide | HeLa | >100 | [9] |

| Indomethacin | H4 (APP695NL) | ~50-100 | [8] |

| R-flurbiprofen (Tarenflurbil) | H4 (APP695NL) | ~250 | [7] |

Preclinical Pharmacokinetics of Tarenflurbil

The challenges with first-generation GSMs are clearly illustrated by the preclinical pharmacokinetic data for tarenflurbil, which showed limited brain exposure.

| Species | Dose | Cmax (plasma, ng/mL) | Cmax (brain, ng/g) | Brain-to-Plasma Ratio | Reference |

| 3xTg-AD Mice | 10 mg/kg/day | 3542.7 ± 416 | 30.4 ± 6 | ~0.01 | [7] |

Second-Generation GSMs: A Leap in Potency

The limitations of the initial NSAID-derived compounds spurred the development of second-generation GSMs. These novel chemical entities, including both carboxylic acid derivatives and non-NSAID heterocyclic compounds, exhibited significantly improved potency and more favorable pharmacokinetic profiles.[10]

Quantitative Data: In Vitro Potency of Second-Generation GSMs

Second-generation GSMs demonstrated nanomolar potency in reducing Aβ42 and, in some cases, Aβ40, while increasing Aβ38 and Aβ37.

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Reference |

| Compound 2 (Biogen) | 64 | No effect | 146 | [10] |

| BPN-15606 | 7 | 17 | N/A | [4] |

| JNJ-40418677 | 18 | N/A | N/A | [10] |

| E2012 | ~5 (for Aβ42 lowering) | N/A | N/A | [1] |

Signaling Pathways and Mechanisms of Action

GSMs are understood to allosterically modulate the gamma-secretase complex, leading to a shift in the cleavage site preference during APP processing. This results in the production of shorter, less amyloidogenic Aβ peptides. The precise binding site of GSMs has been a subject of investigation, with evidence suggesting interactions with both the APP substrate and the presenilin subunit of the gamma-secretase complex.[1]

References

- 1. novamedline.com [novamedline.com]

- 2. A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genomes2people.org [genomes2people.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Human Amyloid β40 and Amyloid β42 Brain ELISA | EZBRAIN-SET [merckmillipore.com]

- 7. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Sulindac sulfide is a noncompetitive gamma-secretase inhibitor that preferentially reduces Abeta 42 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Gamma-Secretase Modulator Identification Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase (γ-secretase) is an intramembrane aspartyl protease complex with a critical role in cellular signaling and protein turnover.[1][2] Its most studied function is the cleavage of the Amyloid Precursor Protein (APP), which produces amyloid-beta (Aβ) peptides.[1][3] The aberrant accumulation of specific Aβ species, particularly the aggregation-prone Aβ42, is a central event in the pathogenesis of Alzheimer's disease (AD).[1][4][5] This makes γ-secretase a key therapeutic target for AD.[4][6]

Early therapeutic strategies focused on γ-secretase inhibitors (GSIs), which block the enzyme's activity. However, γ-secretase cleaves over 150 different substrates, including the Notch receptor, which is essential for cell-fate determination.[1][4][7] Inhibition of Notch signaling by GSIs led to severe side effects and cognitive worsening in clinical trials, leading to the discontinuation of many GSI programs.[1][8][9]

This has shifted the focus to γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme's activity rather than inhibiting it.[8][10][11] GSMs shift the cleavage site on APP, resulting in a decrease in the production of pathogenic Aβ42 and a concomitant increase in shorter, less amyloidogenic Aβ species like Aβ37 and Aβ38.[5][11][12] Crucially, they do so without significantly affecting the overall processing of APP or other substrates like Notch, offering a potentially safer therapeutic window.[4][10][13] This guide provides an in-depth overview of the core strategies employed to identify and characterize novel GSMs.

Core Signaling Pathways: APP and Notch

A primary challenge in targeting γ-secretase is achieving selectivity for APP processing over other crucial pathways, most notably Notch signaling.

-

Amyloid Precursor Protein (APP) Processing : APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase.[10] The final cleavage by γ-secretase is a processive event that occurs at multiple sites within the transmembrane domain, producing Aβ peptides of varying lengths.[3] An increase in the Aβ42/Aβ40 ratio is strongly associated with AD pathogenesis.[5]

-

Notch Signaling : The Notch receptor is processed by γ-secretase following ligand binding and ectodomain shedding.[1] This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell differentiation.[1][7][14] This pathway is vital, and its inhibition is linked to the severe toxicities observed with GSIs.[4][10]

GSMs are designed to selectively alter the processivity of γ-secretase on the APP C-terminal fragment (C99) without blocking the initial ε-site cleavage required for both NICD and APP intracellular domain (AICD) release.

Novel GSM Identification Strategies

Several complementary strategies are utilized to discover novel GSMs, ranging from large-scale screening campaigns to rational, structure-informed design.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate γ-secretase activity. Both cell-free and cell-based formats are employed.

-

Cell-Free Assays : These assays use purified or enriched γ-secretase enzyme complexes and a synthetic substrate. A common method involves a fluorogenic substrate based on the APP cleavage site, where cleavage separates a fluorophore from a quencher molecule, producing a measurable signal.[15][16] These assays are robust and directly measure enzyme modulation but may miss compounds that require a cellular context.

-

Cell-Based Assays : These assays measure the products of γ-secretase activity (Aβ peptides) in a cellular environment, typically using cell lines that overexpress APP.[15] The levels of different Aβ species (Aβ40, Aβ42, Aβ38) are quantified, often using techniques like ELISA or HTRF (Homogeneous Time Resolved Fluorescence). Cell-based assays provide higher physiological relevance but can be more complex and prone to artifacts. Luciferase reporter assays, where γ-secretase cleavage of an APP-Gal4 fusion protein releases a transcription factor that drives luciferase expression, offer a simplified readout.[17]

Structure-Based Drug Design (SBDD)

The recent availability of high-resolution cryo-electron microscopy (cryo-EM) structures of the human γ-secretase complex has revolutionized GSM discovery.[2][18] These structures reveal how substrates, inhibitors, and modulators bind to the enzyme, providing a platform for rational drug design.[2][18]

-

Allosteric Binding Site : Cryo-EM studies have shown that GSMs like E2012 bind to an allosteric site on Presenilin-1 (the catalytic subunit) on the extracellular side, distinct from the active site where substrates and GSIs bind.[18] This provides a structural explanation for their modulating, rather than inhibitory, activity.

-

Virtual Screening : With a defined binding pocket, computational methods like docking and pharmacophore-based screening can be used to screen virtual libraries of millions of compounds to identify those likely to bind to the allosteric site.[2] This approach accelerates the identification of novel chemical scaffolds.[12][19]

Phenotypic Screening

Phenotypic screening involves testing compounds in complex, disease-relevant biological systems, such as human neurons, without a preconceived molecular target. The goal is to identify molecules that produce a desired phenotypic change—in this case, a reduction in the Aβ42/Aβ40 ratio.

-

Human Stem Cell Models : A key advance has been the use of neurons derived from human induced pluripotent stem cells (iPSCs), particularly from patients with genetic forms of AD (e.g., Down syndrome/Trisomy 21).[20] These models offer a highly relevant genetic and cellular context for screening.

-

Mechanism Deconvolution : A major advantage of this approach is its potential to identify compounds that modulate APP processing through novel mechanisms, independent of direct interaction with the γ-secretase complex.[20] For example, a phenotypic screen identified avermectins as molecules that alter Aβ profiles independently of the core γ-secretase complex.[20] However, a significant effort is required post-screening to identify the compound's molecular target and mechanism of action.

Quantitative Data Summary

The efficacy of GSMs is typically quantified by their half-maximal effective concentration (EC₅₀) for lowering Aβ42 and their half-maximal inhibitory concentration (IC₅₀) if they exhibit inhibitory properties at higher concentrations.

| Compound/Series | Identification Strategy | Aβ42 Reduction EC₅₀/IC₅₀ | Key Characteristics | Reference(s) |

| (R)-Flurbiprofen | Repurposing (NSAID) | ~200-300 µM (IC₅₀) | First-generation GSM; weak potency. | [13] |

| E2012 | HTS / Medicinal Chemistry | 83 nM (EC₅₀) | Second-generation, non-NSAID GSM; entered clinical trials. | [8] |

| 2-aminothiazoles | HTS / Medicinal Chemistry | Potencies approaching 200 nM | Structurally distinct class of Aβ42-lowering GSMs. | [21] |

| Compound 2 (Pyridazine-based) | Medicinal Chemistry | Potent in vivo efficacy across species. | Showed >40-fold safety margin in rats; designed for prevention trials. | [5][11][22] |

| PF-06648671 | Clinical Development | Dose-dependent reduction of CSF Aβ42 (~70% at high doses) | Oral GSM tested in Phase I studies. | [23] |

| BPN15606 | Medicinal Chemistry | 10 mg/kg oral dose reduced Aβ42 in mouse models. | Allosteric modulator; reduces Aβ42 while increasing Aβ38. | [24] |

Experimental Protocols

In Vitro Cell-Free Fluorogenic γ-Secretase Assay

This protocol is adapted from HTS methods developed to directly measure γ-secretase activity.[15][16][25]

Objective: To quantify the inhibitory or modulatory activity of test compounds on isolated γ-secretase enzyme complexes.

Materials:

-

Cell membranes from HEK293T or CHO cells expressing endogenous or overexpressed γ-secretase.

-

Fluorogenic γ-secretase substrate (e.g., peptide based on APP cleavage site conjugated to EDANS/DABCYL).[25]

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, with detergents like CHAPSO.[26]

-

Test compounds dissolved in DMSO.

-

Reference inhibitor (e.g., L-685,458) and vehicle control (DMSO).

-

384-well black microplates.

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~510 nm).[25]

Methodology:

-

Enzyme Preparation: Prepare solubilized cell membranes containing active γ-secretase complexes. Total protein concentration should be determined.[26]

-

Compound Plating: Add test compounds and controls to microplate wells. The final DMSO concentration should be kept constant (e.g., 1%).

-

Reaction Initiation: Add the solubilized membrane preparation to each well, followed by the fluorogenic substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), protected from light.[15][25]

-

Signal Detection: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition or modulation relative to controls. The inhibition rate can be calculated as: % Inhibition = (Value_DMSO - Value_Compound) / (Value_DMSO - Value_Inhibitor) * 100%.[15] Plot data to determine IC₅₀ or EC₅₀ values.

Cell-Based Aβ Modulation Assay

This protocol outlines a typical method for assessing how compounds affect Aβ peptide production in a cellular context.[17][27]

Objective: To measure the effect of test compounds on the relative levels of secreted Aβ42, Aβ40, and Aβ38.

Materials:

-

HEK293 or CHO cells stably overexpressing human APP (e.g., with the Swedish mutation).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Aβ quantification kits (e.g., ELISA, Meso Scale Discovery, or HTRF).

-

Cell viability assay reagent (e.g., CellTiter-Glo).

Methodology:

-

Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serially diluted test compounds or controls.

-

Incubation: Incubate cells for a specified duration (e.g., 24-48 hours) at 37°C.

-

Supernatant Collection: Carefully collect the conditioned media from each well for Aβ analysis.

-

Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the conditioned media according to the manufacturer's protocol for the chosen detection method.

-

Viability Assay: Assess cell viability in the plates to control for cytotoxicity of the test compounds.

-

Data Analysis: Normalize Aβ levels to the vehicle control. Calculate the Aβ42/Aβ40 ratio. Plot dose-response curves to determine EC₅₀ values for the reduction of Aβ42 and the increase of Aβ38.

Conclusion

The identification of novel γ-secretase modulators represents a highly promising and actively pursued strategy for the development of a disease-modifying therapy for Alzheimer's disease.[6][10] The evolution from first-generation, low-potency NSAID-like compounds to second-generation, highly potent, and specific molecules has been driven by a combination of high-throughput screening, advanced medicinal chemistry, and, most recently, structure-based drug design.[8][10][13] Phenotypic screening in human iPSC-derived models is opening new avenues by uncovering novel mechanisms to modulate APP processing.[20]

The key challenge remains the successful translation of preclinical efficacy into clinical benefit. This requires the development of GSMs with robust pharmacokinetic and pharmacodynamic properties, a wide safety margin, and the ability to engage their target in the central nervous system.[8][22] The continued integration of structural biology, innovative screening platforms, and disease-relevant models will be critical in advancing the next generation of GSMs toward clinical reality.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase as a target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 11. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of γ-secretase modulators with a novel activity profile by text-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a high-throughput assay for screening of gamma-secretase inhibitor with endogenous human, mouse or Drosophila gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computer-Aided Drug Design of β-Secretase, γ-Secretase and Anti-Tau Inhibitors for the Discovery of Novel Alzheimer’s Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenotypic Screening Identifies Modulators of Amyloid Precursor Protein Processing in Human Stem Cell Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rupress.org [rupress.org]

- 23. scienceopen.com [scienceopen.com]

- 24. A novel generation of potent this compound: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resources.rndsystems.com [resources.rndsystems.com]

- 26. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Gamma-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of gamma-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease. This document details the molecular mechanisms, presents key quantitative data for prominent GSMs, outlines detailed experimental protocols for their study, and provides visual representations of the critical signaling pathways and experimental workflows.

Introduction to Gamma-Secretase and its Modulation

Gamma-secretase is an intramembrane protease complex essential for the processing of numerous type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1][2] The processing of APP by gamma-secretase is a critical step in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides of varying lengths.[3] An increased ratio of the aggregation-prone 42-amino acid form of Aβ (Aβ42) to the 40-amino acid form (Aβ40) is a key pathological hallmark of Alzheimer's disease.[4]

Gamma-secretase inhibitors (GSIs) were initially developed to block Aβ production. However, their clinical development has been hampered by mechanism-based toxicities, primarily due to the inhibition of Notch signaling, which is crucial for normal cellular function. This has led to the development of this compound (GSMs), which offer a more nuanced approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity, shifting the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while reducing the generation of Aβ42.[4][5] Crucially, this modulation occurs without significantly affecting the overall production of Aβ or the processing of other gamma-secretase substrates like Notch.

Mechanism of Action of this compound

The prevailing mechanism of action for GSMs is allosteric modulation of the gamma-secretase complex. These small molecules are thought to bind to a site on the presenilin-1 (PS1) subunit, the catalytic core of the gamma-secretase complex, distinct from the active site.[5] This binding induces a conformational change in the enzyme, which in turn alters its processivity on the APP substrate.

The cleavage of the APP C-terminal fragment (C99) by gamma-secretase is a sequential process that generates a series of Aβ peptides. There are two main product lines: the Aβ49 → Aβ46 → Aβ43 → Aβ40 pathway and the Aβ48 → Aβ45 → Aβ42 → Aβ38 pathway.[4] GSMs are believed to enhance the processivity of the enzyme, promoting further cleavage of longer Aβ species into shorter, less toxic forms.[4] This results in a characteristic shift in the Aβ profile, with a decrease in Aβ42 and a concomitant increase in Aβ37 and Aβ38.[5]

Quantitative Data for this compound

The following tables summarize the in vitro potency of several representative this compound from different chemical classes. The data is presented as IC50 values (the concentration of modulator required to inhibit 50% of Aβ42 or Aβ40 production) and EC50 values (the concentration of modulator required to elicit a 50% maximal increase in the production of shorter Aβ peptides like Aβ38).

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Cell Line | Reference |

| Pyridazine Analogues | |||||

| Compound 2 | 4.1 | 80 | 18 | SH-SY5Y-APP | [6] |

| Compound 3 | 5.3 | 87 | 29 | SH-SY5Y-APP | [6] |

| EnVivo Compounds | |||||

| EVP-0015962 | 67 | >3000 | 33 | H4-APP751 | [7] |

| 427 | >30000 | 384 | Rat Primary Cortical Neurons | [7] | |

| Other GSMs | |||||

| BPN-15606 | 7 | 17 | N/A | Cultured Cells | [8] |

| JNJ-40418677 | 200 | N/A | N/A | Neuroblastoma Cells | [8] |

| 180 | N/A | N/A | Rat Primary Cortical Neurons | [8] | |

| CHF5074 | 3600 | 18400 | N/A | Cultured Cells | [8] |

N/A: Data not available in the cited source.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell-Based Aβ Modulation Assay

This assay is used to determine the potency and efficacy of GSMs in a cellular context.

Materials:

-

Human neuroglioma (H4) or human embryonic kidney (HEK293) cells stably overexpressing human APP.

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Test compounds (GSMs) dissolved in a suitable solvent (e.g., DMSO).

-

Aβ ELISA kits (for Aβ40, Aβ42, and Aβ38).

-

Cell viability assay kit (e.g., MTS or MTT).

Procedure:

-

Seed the APP-overexpressing cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a defined period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the conditioned medium for Aβ analysis.

-

Measure the concentrations of Aβ40, Aβ42, and Aβ38 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Assess cell viability in the corresponding wells using a standard cell viability assay to rule out cytotoxicity-related effects on Aβ production.

-

Calculate IC50 and EC50 values by plotting the Aβ concentrations against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vitro Gamma-Secretase Activity Assay

This cell-free assay directly measures the effect of GSMs on the enzymatic activity of gamma-secretase.

Materials:

-

Membrane preparations containing active gamma-secretase (e.g., from cultured cells overexpressing the gamma-secretase subunits or from brain tissue).

-

Recombinant C99 substrate.

-

Assay buffer (e.g., containing a detergent like CHAPSO to solubilize the enzyme and substrate).

-

Test compounds (GSMs).

-

Aβ detection method (e.g., ELISA or mass spectrometry).

Procedure:

-

Prepare a reaction mixture containing the gamma-secretase-containing membranes, the C99 substrate, and the assay buffer.

-

Add various concentrations of the test compound or vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 1-4 hours).

-

Stop the reaction (e.g., by adding a denaturing agent or by snap-freezing).

-

Quantify the levels of generated Aβ peptides (Aβ40, Aβ42, Aβ38, etc.) using an appropriate detection method.

-

Determine the effect of the GSM on the production of different Aβ species and calculate IC50/EC50 values.

GSM Binding Site Mapping using Photoaffinity Labeling

This technique is used to identify the direct binding site of a GSM on the gamma-secretase complex.

Materials:

-

A photo-reactive derivative of the GSM of interest, typically containing a photolabile group (e.g., benzophenone) and a tag for detection or enrichment (e.g., biotin).

-

Gamma-secretase-containing membranes.

-

UV light source (e.g., 365 nm).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against the subunits of gamma-secretase (e.g., PS1-NTF, PS1-CTF, Nicastrin).

-

For precise mapping: mass spectrometry equipment and expertise.

Procedure:

-

Incubate the gamma-secretase-containing membranes with the photo-reactive GSM probe in the dark.

-

To demonstrate specificity, perform competition experiments by co-incubating with an excess of the non-derivatized parent GSM.

-

Expose the mixture to UV light to induce covalent cross-linking of the probe to its binding partner(s).

-

Solubilize the membrane proteins and, if the probe is biotinylated, enrich the cross-linked proteins using streptavidin-coated beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the blot with antibodies against the gamma-secretase subunits to identify which subunit is labeled by the GSM probe.

-

For more precise mapping of the binding site, the labeled protein band can be excised, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry to identify the peptide fragment covalently modified by the probe.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Canonical Notch Signaling Pathway.

Caption: Allosteric Mechanism of this compound.

Experimental Workflows

Caption: Workflow for Cell-Based Aβ Modulation Assay.

Caption: Workflow for GSM Binding Site Mapping.

Conclusion

This compound represent a highly promising therapeutic strategy for Alzheimer's disease by selectively targeting the production of the pathogenic Aβ42 peptide without causing the mechanism-based toxicities associated with direct inhibition of the enzyme. Their allosteric mechanism of action, which leads to a favorable shift in the Aβ peptide profile, has been extensively studied and is supported by a growing body of quantitative and structural data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel GSMs with improved potency, selectivity, and drug-like properties. Further research into the precise molecular interactions between different classes of GSMs and the gamma-secretase complex will be crucial for the rational design of the next generation of Alzheimer's therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Gamma-Secretase Modulator Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD), the most prevalent form of dementia, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of the Aβ42 peptide, a product of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex. The γ-secretase, a multi-subunit intramembrane aspartyl protease, is a prime therapeutic target for AD. However, early attempts to inhibit its activity with γ-secretase inhibitors (GSIs) were thwarted by mechanism-based toxicities, largely due to the inhibition of Notch signaling, a crucial pathway for cell differentiation and function. This challenge paved the way for the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme's activity to selectively reduce the production of the pathogenic Aβ42 while sparing Notch processing and increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38.[1][2][3] This technical guide delves into the structural biology of GSM binding to the γ-secretase complex, providing a comprehensive overview of the binding mechanisms, quantitative data on modulator affinities, and detailed experimental protocols for their characterization.

The Gamma-Secretase Complex: A Multi-Subunit Machine

The γ-secretase complex is a heterotetrameric assembly of four integral membrane proteins: Presenilin (PSEN1 or PSEN2), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[3] PSEN forms the catalytic core, housing the two critical aspartate residues required for proteolytic activity.[3] Nicastrin's large extracellular domain is thought to be involved in substrate recognition, while APH-1 and PEN-2 are essential for the assembly and stability of the complex.[3][4]

Mechanism of Action of Gamma-Secretase Modulators

Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of GSM binding.[3][5] These studies have revealed that GSMs bind to an allosteric site on the presenilin subunit, distinct from the active site targeted by GSIs.[5] This allosteric binding induces a conformational change in the γ-secretase complex, which in turn alters the processivity of APP cleavage.[3][6] Instead of inhibiting the enzyme, GSMs shift the cleavage site, leading to the production of shorter Aβ peptides.

Two main classes of GSMs have been identified based on their chemical structures and proposed binding modes:

-

Acidic GSMs: These compounds, often derived from non-steroidal anti-inflammatory drugs (NSAIDs), are thought to interact with a site on the N-terminal fragment of presenilin.[7]

-

Non-acidic (imidazole-based) GSMs: The classic example, E2012, has been shown by cryo-EM to bind to a hydrophobic pocket formed by transmembrane helices of PS1 on the extracellular side.[5][6]

The binding of a GSM can be influenced by the conformational state of the enzyme. For instance, the binding of the active site-directed GSI L-685,458 has been shown to enhance the binding of the GSM E2012, suggesting a degree of cooperativity between the active site and the allosteric modulatory site.[8][9]

Quantitative Data on GSM and GSI Binding

The following tables summarize the binding affinities and inhibitory concentrations of several key γ-secretase modulators and inhibitors. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

| Compound | Type | Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| E2012 | GSM | γ-Secretase | Cell-free Aβ42/Aβ40 assay | Aβ42 IC50: 64-560, Aβ38 EC50: 83 | [1] |

| BPN-15606 | GSM | γ-Secretase | SH-SY5Y cell Aβ production | Aβ42 IC50: 7, Aβ40 IC50: 17 | [4] |

| JNJ-40418677 | GSM | γ-Secretase | SK-N-BE(2) cell Aβ42 inhibition | IC50: 200 | [10] |

| gamma-secretase modulator 5 | GSM | γ-Secretase | Aβ42 production | IC50: 60 | [11] |

| EVP-0015962 | GSM | γ-Secretase | H4-APP751 cell Aβ42/Aβ38 assay | Aβ42 IC50: 67, Aβ38 EC50: 33 | [12] |

| Semagacestat (LY450139) | GSI | γ-Secretase | H4 human glioma cell Aβ/Notch assay | Aβ42 IC50: 10.9, Aβ40 IC50: 12.1, Aβ38 IC50: 12.0, Notch IC50: 14.1 | [3][13] |

| Avagacestat (BMS-708163) | GSI | γ-Secretase | Aβ/Notch inhibition | Aβ42 IC50: 0.27, Aβ40 IC50: 0.3, NICD IC50: 0.84 | [2][14][15] |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the sequential cleavage of APP by β-secretase and γ-secretase, leading to the production of Aβ peptides.

Caption: Sequential cleavage of APP by β- and γ-secretase.

Mechanism of Action of a Gamma-Secretase Modulator

This diagram illustrates how a GSM allosterically modulates γ-secretase activity to shift Aβ production.

Caption: Allosteric modulation of γ-secretase by a GSM.

Experimental Workflow for Characterizing GSMs

This diagram outlines a typical workflow for the discovery and characterization of novel GSMs.

Caption: A typical drug discovery workflow for GSMs.

Experimental Protocols

In Vitro γ-Secretase Activity Assay

This assay measures the ability of a compound to modulate the cleavage of a recombinant APP C-terminal fragment (e.g., C99 or C100) by purified or enriched γ-secretase.

Materials:

-

Purified or enriched γ-secretase preparation (from cell membranes, e.g., HEK293 cells overexpressing the complex).

-

Recombinant C99-FLAG or C100-Flag substrate.[16]

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.25% CHAPSO.[17]

-

Lipids: Phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[18]

-

Test compounds (GSMs) dissolved in DMSO.

-

96-well microplate.

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

-

Primary antibodies: Anti-Aβ (e.g., 6E10), anti-FLAG.

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescence substrate.

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding the assay buffer, lipids (e.g., 0.1% PC and 0.025% PE), and the purified γ-secretase enzyme.[18]

-

Add the test compound at various concentrations (typically in a 10-point dilution series). Include a vehicle control (DMSO) and a positive control (a known GSM or GSI).

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the C99-FLAG substrate (e.g., to a final concentration of 1 µM).[18]

-

Incubate the reaction at 37°C for a specific duration (e.g., 4 hours).[18]

-

Stop the reaction by adding Laemmli sample buffer.[18]

-

Analyze the reaction products (Aβ peptides and the APP intracellular domain, AICD-Flag) by Western blotting. Separate the proteins on a Tris-Tricine or Bis-Tris gel, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.[10][18]

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the concentration-dependent effect of the GSM on the production of different Aβ species. Calculate IC50 or EC50 values from the dose-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the γ-secretase complex by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing γ-secretase.[19]

-

Radiolabeled ligand (e.g., a tritiated GSM or a known GSI that binds to the site of interest).

-

Test compounds.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[19]

-

Wash Buffer: Ice-cold binding buffer.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.[19]

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.[19]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Analysis

This technique provides high-resolution structural information about the γ-secretase complex and its interaction with GSMs.

Materials:

-

Purified γ-secretase complex (at a concentration of several mg/mL).[20]

-

GSM of interest.

-

EM grids (e.g., Quantifoil).

-

Glow discharger.

-

Vitrification apparatus (e.g., Vitrobot).

-

Liquid ethane and liquid nitrogen.

-

Cryo-electron microscope.

Procedure:

-

Sample Preparation:

-

Incubate the purified γ-secretase complex with a saturating concentration of the GSM.

-

Glow discharge the EM grids to make them hydrophilic.[21]

-

-

Vitrification:

-

Apply a small volume (3-4 µL) of the sample to the glow-discharged grid.[21]

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.[21]

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the sample rapidly, preventing the formation of ice crystals.[21][22]

-

-

Data Collection:

-

Transfer the vitrified grid to a cryo-electron microscope.

-

Collect a large dataset of images (micrographs) of the frozen-hydrated particles at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to select individual particle images from the micrographs.

-

Align and classify the particle images to group similar views.

-

Reconstruct a 3D map of the γ-secretase-GSM complex from the 2D images.

-

-

Model Building and Analysis:

-

Build an atomic model of the complex by fitting the protein and ligand structures into the 3D cryo-EM map.

-

Analyze the structure to identify the binding site of the GSM and the conformational changes it induces in the γ-secretase complex.

-

Conclusion

The development of γ-secretase modulators represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. Structural biology, particularly cryo-EM, has provided unprecedented insights into how these molecules bind to and allosterically regulate the activity of the γ-secretase complex. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in academia and industry who are working to further unravel the intricacies of GSM-γ-secretase interactions and to design the next generation of safer and more effective therapeutic agents for this devastating neurodegenerative disease.

References

- 1. rcsb.org [rcsb.org]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and mechanism of the γ-secretase intramembrane protease complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. γ-Secretase Modulator (GSM) Photoaffinity Probes Reveal Distinct Allosteric Binding Sites on Presenilin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Avagacestat | γ-Secretase | Tocris Bioscience [tocris.com]

- 16. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. EMDB-3239: Cryo-EM structure of gamma secretase in class 2 of the apo-state ... - Yorodumi [pdbj.org]

- 21. Cryo-EM sample preparation [protocols.io]

- 22. documents.thermofisher.com [documents.thermofisher.com]

The Rise of Second-Generation Gamma-Secretase Modulators: A Technical Guide to Accelerating Alzheimer's Disease Drug Discovery

For Immediate Release

[City, State] – November 10, 2025 – As the global population ages, the specter of Alzheimer's disease looms larger than ever. The neurodegenerative disorder, characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain, remains a formidable challenge for modern medicine. However, a promising class of therapeutic agents, known as second-generation gamma-secretase modulators (GSMs), is offering a renewed sense of optimism in the fight against this devastating disease. This technical guide provides an in-depth overview of the development, mechanism of action, and preclinical evaluation of these novel compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: A Shift in Strategy from Inhibition to Modulation

The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino-acid-long species (Aβ42), is a central event in Alzheimer's pathogenesis.[1] Gamma-secretase, a multi-subunit protease, is a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[1]

Early therapeutic strategies focused on gamma-secretase inhibitors (GSIs). However, these compounds exhibited significant toxicity due to their non-specific inhibition of the cleavage of other important substrates, such as Notch. This led to the development of GSMs, which do not inhibit the overall activity of gamma-secretase but rather allosterically modulate its function to favor the production of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38, at the expense of the highly fibrillogenic Aβ42.[2]

Second-generation GSMs have emerged with improved potency and drug-like properties compared to their predecessors, which were often derived from non-steroidal anti-inflammatory drugs (NSAIDs).[3] These newer compounds can be broadly categorized into two main classes: NSAID-derived carboxylic acid GSMs and non-NSAID derived heterocyclic GSMs.[3]

Mechanism of Action: A Subtle but Significant Intervention

Second-generation GSMs exert their effects by binding to a distinct allosteric site on the presenilin (PS) subunit of the gamma-secretase complex.[3] This binding event induces a conformational change in the enzyme, altering its processivity and shifting the cleavage site on the APP C-terminal fragment. The result is a decrease in the production of Aβ42 and Aβ40, and a concomitant increase in the production of shorter, more soluble, and less toxic Aβ peptides.[2]

Quantitative Data on Second-Generation GSMs

The potency of second-generation GSMs is a critical parameter in their development. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for Aβ42 and Aβ40 production, and the half-maximal effective concentration (EC50) for Aβ38 potentiation for several representative compounds.

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Cell Line | Reference |

| Compound 2 | 4.1 | 80 | - | SH-SY5Y-APP | [2] |

| Compound 3 | 5.3 | 87 | - | SH-SY5Y-APP | [2] |

| BI-1408 ((R)-28) | 40 | - | - | H4-APPwt | [3] |

| N-ethylpyrazole 4 | 63 | - | - | - | [3] |

| BPN-15606 | 7 | 17 | - | Cultured cells | [4] |

| CHF5074 | 3600 | 18400 | - | Cultured cells | [4] |

Experimental Protocols

The development and characterization of second-generation GSMs rely on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell-Based Assays for GSM Activity

Objective: To determine the potency and efficacy of GSMs in reducing Aβ42 and Aβ40 levels and increasing Aβ38 and Aβ37 levels in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test GSM compounds dissolved in a suitable solvent (e.g., DMSO).

-

ELISA kits for human Aβ42, Aβ40, Aβ38, and Aβ37.

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed the APP-overexpressing cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test GSM compounds in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the GSMs. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 values for Aβ42 and Aβ40 reduction and EC50 values for Aβ38 and Aβ37 elevation by plotting the concentration-response curves.

In Vitro Gamma-Secretase Activity Assay

Objective: To assess the direct effect of GSMs on the enzymatic activity of isolated gamma-secretase.

Materials:

-

Cell line expressing high levels of gamma-secretase (e.g., HEK293 cells).

-

Membrane protein extraction buffers.

-

Recombinant C99 substrate.

-

Assay buffer containing detergents (e.g., CHAPSO).

-

Test GSM compounds.

-

Antibodies for detecting Aβ peptides and the APP intracellular domain (AICD).

-

Western blotting or mass spectrometry equipment.

Procedure:

-

Prepare membrane fractions from cells overexpressing gamma-secretase.

-

Solubilize the membrane proteins to isolate the gamma-secretase complex.

-

Set up the in vitro reaction by combining the solubilized gamma-secretase, recombinant C99 substrate, and various concentrations of the test GSM in the assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Analyze the reaction products (Aβ peptides and AICD) by Western blotting or mass spectrometry to determine the effect of the GSM on the cleavage of C99.

References

- 1. rupress.org [rupress.org]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Modulation: An In-depth Technical Guide to the Interaction of Gamma-Secretase Modulators with Presenilin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between gamma-secretase modulators (GSMs) and presenilin, the catalytic core of the γ-secretase complex. As a promising therapeutic strategy for Alzheimer's disease, understanding the precise mechanisms of GSM action is paramount for the development of effective and safe treatments. This document synthesizes key findings on binding sites, allosteric mechanisms, and the impact on amyloid-beta (Aβ) peptide production, supported by detailed experimental protocols and quantitative data.

Executive Summary

This compound represent a sophisticated class of small molecules that do not inhibit the overall activity of the γ-secretase enzyme, but rather allosterically modulate its function. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in shorter, less toxic Aβ species such as Aβ38.[1][2] Extensive research, particularly through photoaffinity labeling and cryo-electron microscopy (cryo-EM), has unequivocally identified presenilin as the direct binding target of GSMs.[2][3][4] This guide will delve into the specifics of this critical interaction.

The Allosteric Binding Site of GSMs on Presenilin

Contrary to early hypotheses that implicated the APP substrate, a substantial body of evidence now confirms that GSMs exert their effects through direct binding to presenilin, the catalytic subunit of the γ-secretase complex.[2][3][4]

Key Findings:

-

Direct Binding to Presenilin: Photoaffinity labeling studies using GSM-derived probes have definitively shown direct binding to the N-terminal fragment (NTF) of presenilin (PS1).[3][4][5][6] No binding to other γ-secretase subunits (Nicastrin, APH-1, PEN-2) or the APP substrate was observed with these potent second-generation GSMs.[3][4]

-

Distinct from the Active Site: The GSM binding site is allosteric, meaning it is spatially distinct from the catalytic active site of γ-secretase, which is formed by two conserved aspartate residues within transmembrane domains (TMDs) 6 and 7 of presenilin.[4][7] This is supported by competition studies showing that GSMs do not compete with active-site-directed γ-secretase inhibitors (GSIs).[1]

-

Multiple and Overlapping Binding Pockets: Different structural classes of GSMs appear to interact with distinct, yet potentially overlapping, binding sites on presenilin.[3] For instance, competition experiments with various GSM photoaffinity probes reveal that acidic and non-acidic GSMs may have different interaction points within the presenilin structure.[4][6]

-

Location of the Binding Site: Mutagenesis and photo-crosslinking studies have started to pinpoint the location of the GSM binding site. The C-terminal region of TMD1 in presenilin has been identified as a key interaction domain for certain piperidine acetic acid-based GSMs.[1] Cryo-EM structures of the γ-secretase complex with bound GSMs have provided unprecedented insight into the binding pocket, revealing that GSMs bind to the transmembrane domain of PS1.[8]

Mechanism of Action: Allosteric Modulation and Conformational Change

The binding of a GSM to presenilin induces a subtle conformational change within the enzyme complex. This structural shift is the basis for the modulation of γ-secretase activity.

-

Conformational Shift: Upon binding to the PS-NTF, GSMs trigger a conformational change in presenilin.[1][2] This alteration affects the active site's accessibility or geometry, leading to a shift in the cleavage site specificity for the APP substrate.[1]

-

Altered Processivity: The γ-secretase-mediated cleavage of APP is a processive event, with initial cleavage at the ε-site followed by subsequent cleavages at the ζ- and γ-sites.[7] GSMs appear to enhance the processivity of the enzyme, favoring the fourth cleavage cycle that leads to the production of shorter Aβ peptides like Aβ37 and Aβ38 over the cleavage that produces Aβ42.[7]

-

Impact on Aβ Profile: The primary outcome of GSM binding is a significant reduction in the secretion of Aβ42 and, to a lesser extent, Aβ40. This is accompanied by a stoichiometric increase in the levels of Aβ38 and Aβ37.[7] This shift in the Aβ42/Aβ40 ratio is a key biomarker for GSM activity.[1] Importantly, GSMs do not affect the ε-cleavage that releases the APP intracellular domain (AICD), nor do they inhibit the processing of other γ-secretase substrates like Notch, thereby avoiding the toxic side effects associated with pan-γ-secretase inhibitors.[3][9]

Below is a diagram illustrating the proposed allosteric mechanism of GSMs.

Caption: Allosteric modulation of γ-secretase by GSMs.

Quantitative Analysis of GSM Activity

The potency of GSMs is typically characterized by their half-maximal inhibitory concentration (IC50) for Aβ42 reduction in cellular or cell-free assays.

| Compound Class | Example Compound | IC50 for Aβ42 Reduction (nM) | Cell System | Reference |

| Acidic GSM | AR243 (photo-probe) | 290 | CHO cells with APP/PSEN1 | [4] |

| Non-acidic GSM | RO-02 | ~500 (in cell-free assay) | HEK293/sw cells | [5] |

| Second-generation GSM | GSM-4 | <50 | Human iPSC-derived neurons | [10] |

Note: IC50 values can vary significantly depending on the assay system, substrate concentration, and specific cell line used.

Key Experimental Protocols

The elucidation of the GSM-presenilin interaction has been made possible by a suite of sophisticated biochemical and structural biology techniques.

Photoaffinity Labeling for Target Identification

This technique is used to covalently link a GSM to its direct binding target within a complex biological sample.

Workflow:

-

Probe Synthesis: A potent GSM is chemically modified with a photo-reactive group (e.g., benzophenone or diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).

-

Incubation: The photoaffinity probe is incubated with living cells, cell membranes, or purified γ-secretase complex to allow binding to its target.

-

UV Cross-linking: The sample is exposed to UV light of a specific wavelength to activate the photo-reactive group, forming a covalent bond between the probe and its binding partner.

-

Target Enrichment/Detection:

-

If a biotin tag is used, the cross-linked complexes are enriched using streptavidin beads.

-

If a clickable tag is used, a fluorescent reporter or biotin is attached via click chemistry.

-

-

Analysis: The labeled proteins are separated by SDS-PAGE and identified by Western blotting with antibodies against candidate proteins (e.g., presenilin, nicastrin, APP) or by mass spectrometry.

Caption: Workflow for photoaffinity labeling to identify the GSM target.

In Vitro γ-Secretase Modulation Assay

Cell-free assays are crucial for confirming direct effects on the enzyme complex, independent of cellular processes like protein trafficking.

Methodology:

-

Enzyme Preparation: Isolate membranes from cells overexpressing γ-secretase subunits (e.g., HEK293 cells). Solubilize the membranes with a mild detergent (e.g., CHAPSO) to obtain active γ-secretase complexes.

-

Substrate: Use a purified recombinant APP C-terminal fragment (e.g., C100-His6) as the substrate.

-

Reaction: Incubate the solubilized γ-secretase with the APP substrate in the presence of varying concentrations of the test GSM or a vehicle control.

-

Aβ Quantification: Stop the reaction and measure the levels of Aβ42, Aβ40, and Aβ38 produced using specific sandwich ELISAs or MesoScale Discovery (MSD) immunoassays.

-

Data Analysis: Plot the percentage of Aβ42 inhibition against the GSM concentration to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in visualizing the high-resolution structure of the γ-secretase complex and mapping the GSM binding site.

Protocol Outline:

-

Sample Preparation: Purify the human γ-secretase complex using affinity chromatography. Incubate the purified complex with a GSM at a concentration sufficient to ensure saturation of the binding site.

-

Vitrification: Apply a small volume of the complex to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to embed the particles in a thin layer of vitreous ice.

-

Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D map of the γ-secretase-GSM complex.

-

Model Building and Analysis: Build an atomic model into the cryo-EM density map to identify the precise location of the bound GSM and to analyze the conformational changes in presenilin and other subunits.

Caption: Simplified workflow for cryo-EM structural analysis.

Conclusion and Future Directions

The direct interaction of this compound with an allosteric site on presenilin is a well-established mechanism, paving the way for targeted Alzheimer's disease therapies. This interaction induces a conformational change that favorably alters the product profile of Aβ peptides without causing the mechanism-based toxicities of direct inhibitors. Future research will focus on leveraging high-resolution structural data to design next-generation GSMs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the nuances of different GSM binding sites may allow for the development of modulators tailored to specific genetic backgrounds of Alzheimer's disease, heralding a new era of precision medicine for this devastating neurodegenerative disorder.

References

- 1. Target of γ-secretase modulators, presenilin marks the spot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target of γ-secretase modulators, presenilin marks the spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel γ-secretase enzyme modulators directly target presenilin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Presenilin Is the Molecular Target of Acidic γ-Secretase Modulators in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 9. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of Gamma-Secretase by Small Molecules: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-secretase, an intramembrane aspartyl protease, plays a pivotal role in cellular signaling and is a key enzyme in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. Direct inhibition of gamma-secretase has proven clinically unsuccessful due to mechanism-based toxicities arising from the blockade of essential signaling pathways, such as Notch. Allosteric modulation of gamma-secretase by small molecules has emerged as a promising therapeutic strategy. These modulators, known as gamma-secretase modulators (GSMs), do not inhibit the enzyme's activity but rather bind to an allosteric site, inducing conformational changes that shift the cleavage preference for APP, leading to the production of shorter, less amyloidogenic Aβ peptides. This technical guide provides an in-depth overview of the allosteric modulation of gamma-secretase, detailing the underlying mechanisms, key small molecule modulators, and the experimental protocols used to characterize their activity.

Introduction to Gamma-Secretase and its Role in Alzheimer's Disease

Gamma-secretase is a multi-subunit protein complex embedded within the cell membrane, composed of four essential components: presenilin (PSEN1 or PSEN2), which forms the catalytic core, nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[1][2] This enzyme complex is responsible for the intramembrane cleavage of a wide range of type I transmembrane proteins, playing a crucial role in various signaling pathways.[3][4][5]

In the context of Alzheimer's disease, gamma-secretase performs the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF), which is generated by the preceding cleavage of APP by beta-secretase (BACE1).[6][7] This sequential cleavage results in the production and release of Aβ peptides of varying lengths.[8][9] While the most abundant species is Aβ40, the longer Aβ42 isoform is more prone to aggregation and is the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[6][9] An increased ratio of Aβ42 to Aβ40 is a key pathological feature of the disease.[6]

The Concept of Allosteric Modulation

Given the severe side effects associated with direct gamma-secretase inhibitors (GSIs), which block the processing of all substrates, including the vital Notch receptor, an alternative therapeutic approach has been pursued: allosteric modulation.[10][11] this compound (GSMs) are small molecules that bind to a site on the enzyme distinct from the active site—an allosteric site.[10][12] This binding event induces a conformational change in the gamma-secretase complex, which in turn alters its substrate processing activity without completely inhibiting it.[10]

The primary effect of GSMs on APP processing is a shift in the final cleavage site, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less toxic Aβ species, such as Aβ38 and Aβ37.[11][13][14] Crucially, this modulation is largely specific to APP processing, with minimal impact on the cleavage of other substrates like Notch, thereby avoiding the toxicities associated with GSIs.[8][15]

Key Classes and Examples of this compound

Several classes of small molecules have been identified as GSMs. Early examples included certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, though their potency was low.[11][15] Subsequent research has led to the development of more potent and specific GSMs.

Data Presentation: Quantitative Activity of this compound

The following table summarizes the in vitro potencies of several representative this compound.

| Compound Class | Example Compound | Aβ42 IC50/EC50 | Aβ40 IC50/EC50 | Aβ38 EC50 | Selectivity (APP vs. Notch) | Reference(s) |

| NSAID-derived | R-flurbiprofen | ~300 µM | - | - | Notch-sparing | [15] |

| Carboxylic Acid | CHF5074 | 3.6 µM | 18.4 µM | - | Notch-sparing | [15] |

| Imidazole | E2012 | - | - | - | Notch-sparing | [16] |

| Pyridazine | Compound 2 | 4.1 nM (IC50) | 80 nM (IC50) | 18 nM | Notch-sparing | [10] |

| Pyridazine | Compound 3 | 5.3 nM (IC50) | 87 nM (IC50) | 29 nM | Notch-sparing | [10] |

| Benzimidazole | Benzimidazole 12 | 17 nM (EC50) | - | - | Notch-sparing | [17] |

| Benzimidazole | Benzimidazole 13 | 43 nM (EC50) | - | - | Notch-sparing | [17] |

| Indazole | Indazole 15 | 18 nM (EC50) | - | - | Notch-sparing | [17] |

| Unique | BPN-15606 | 7 nM (IC50) | 17 nM (IC50) | Increased | No effect at 25 µM | [15] |

The following table summarizes the in vitro potencies of selected gamma-secretase inhibitors for comparison.

| Compound | Aβ42 IC50 | Aβ40 IC50 | Notch IC50 | Selectivity (Notch IC50 / Aβ42 IC50) | Reference(s) |

| Semagacestat (LY450139) | - | - | Similar to Aβ inhibition | Low | [8] |

| Avagacestat (BMS-708163) | 0.27 nM | 0.30 nM | 58 nM | ~193-fold | [8][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways involving gamma-secretase that are relevant to allosteric modulation.

Caption: Amyloid Precursor Protein (APP) Processing Pathway and the Effect of GSMs.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. innoprot.com [innoprot.com]

- 10. rupress.org [rupress.org]

- 11. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Modulatory Dance: A Technical Guide to Gamma-Secretase Modulators and Their Impact on APP Processing

For Researchers, Scientists, and Drug Development Professionals

The intricate proteolytic processing of the Amyloid Precursor Protein (APP) by γ-secretase stands as a critical juncture in the pathogenesis of Alzheimer's disease. The generation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a central event in the amyloid cascade hypothesis. Gamma-secretase modulators (GSMs) have emerged as a promising therapeutic strategy, offering a nuanced approach to temper the production of toxic Aβ species without the detrimental side effects associated with outright enzymatic inhibition. This technical guide provides an in-depth exploration of the core mechanisms of GSMs, their effects on APP processing, and the experimental methodologies used to evaluate their efficacy.

The Gamma-Secretase Complex and APP Processing Pathways

The γ-secretase complex is an intramembrane aspartyl protease composed of four essential subunits: Presenilin (PSEN), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[1][2] This complex is responsible for the final cleavage of the C-terminal fragments (CTFs) of APP, which are generated by the initial cleavage of APP by either α-secretase or β-secretase.[3][4]

The processing of APP can proceed via two main pathways:

-

Non-amyloidogenic Pathway: Initiated by α-secretase, this pathway cleaves APP within the Aβ domain, precluding the formation of Aβ peptides.[5][6] The resulting C-terminal fragment (C83) is then cleaved by γ-secretase to produce the non-toxic p3 fragment and the APP intracellular domain (AICD).[6]

-

Amyloidogenic Pathway: This pathway begins with the cleavage of APP by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and the membrane-bound C-terminal fragment C99.[3][5] Subsequent cleavage of C99 by γ-secretase at various sites produces Aβ peptides of differing lengths, most commonly Aβ40 and the more pathogenic Aβ42, along with the AICD.[6][7]

The diagram below illustrates these competing pathways.

Mechanism of Action of this compound

Unlike γ-secretase inhibitors (GSIs) which block the catalytic activity of the enzyme and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme's activity.[8][9][10] This modulation results in a shift in the cleavage site of C99, leading to a decrease in the production of longer, more amyloidogenic Aβ peptides like Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone peptides such as Aβ37 and Aβ38.[9][11][12]

There are different generations of GSMs with distinct mechanisms of action:

-

First-generation GSMs (e.g., certain NSAIDs like (R)-flurbiprofen): These compounds are thought to interact with the APP substrate.[13][14]

-

Second-generation GSMs: These molecules appear to bind directly to the presenilin subunit of the γ-secretase complex, inducing a conformational change that alters the cleavage preference.[13][14][15]

The diagram below illustrates the modulatory effect of GSMs on γ-secretase activity.

Quantitative Effects of this compound on Aβ Production

The hallmark of GSM activity is the differential modulation of Aβ peptide levels. Numerous preclinical and clinical studies have quantified these effects. The following tables summarize representative data from in vitro and in vivo studies.

Table 1: In Vitro Effects of Second-Generation GSMs on Aβ Levels in HEK/APPswe Cells[13]

| Compound | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 Production | Aβ37 Production |

| AZ1136 | 15 | 220 | Increased | Increased |

| AZ4800 | 25 | 60 | Increased | Increased |

| AZ3303 | 10 | 150 | Increased | Increased |

| E2012 | 30 | 300 | Not Reported | Increased |

Data presented as IC₅₀ values for Aβ42 and Aβ40 reduction and qualitative changes in shorter Aβ species.

Table 2: In Vivo Effects of the GSM PF-06648671 on CSF Aβ Levels in Healthy Subjects[16]

| Dose | Change in Aβ42 (%) | Change in Aβ40 (%) | Change in Aβ38 (%) | Change in Aβ37 (%) | Total Aβ Change (%) |

| Single Dose | Decrease | Decrease | Increase | Increase | No significant change |

| Multiple Doses | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | No significant change |